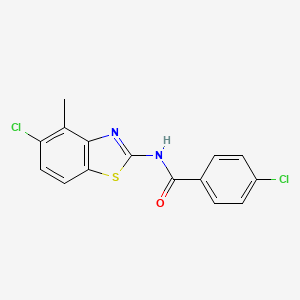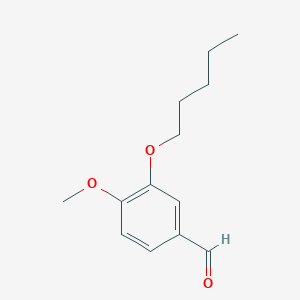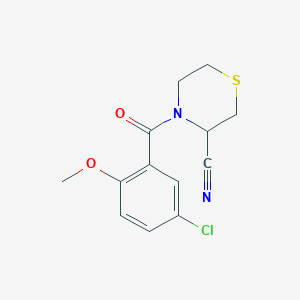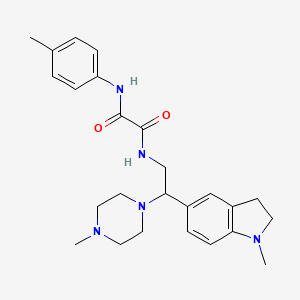
4-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C15H11ClN2OS . The compound is part of the benzamide and benzothiazole families .
Molecular Structure Analysis
The molecular structure of “4-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . Infrared (IR) spectroscopy can give insights into the functional groups present .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide” include its molecular weight, which is 302.77864 . Other properties such as melting point, boiling point, and solubility would need to be determined experimentally .Applications De Recherche Scientifique
Anticancer Applications
4-Chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide and its derivatives have been extensively studied for their potential anticancer applications. Research has shown that certain derivatives, such as those synthesized from indapamide, demonstrate significant proapoptotic activity against melanoma cell lines, with promising growth inhibition and anticancer activity (Yılmaz et al., 2015). Similarly, other studies have designed and synthesized benzamide derivatives containing substituted heteroaryl rings, which showed moderate to high potency as RET kinase inhibitors, indicating potential for cancer therapy (Han et al., 2016).
Pharmacological Screening
Compounds derived from benzothiazoles and pyrazoles, including those with a 4-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide structure, have been synthesized and screened for various pharmacological activities. These compounds were found to have notable anti-microbial and anti-oxidant activities, highlighting their potential in pharmaceutical applications (Raparla et al., 2013).
Structural Analysis
The structural analysis of these compounds plays a crucial role in understanding their properties and potential applications. X-ray crystallography has been used to analyze the crystal structure of novel benzothiazole compounds, providing insights into their molecular conformation and interactions (Ćaleta et al., 2008).
Antitubercular Activity
Further research has explored the antitubercular activities of benzamide derivatives, demonstrating that certain compounds exhibit significant activity against Mycobacterium tuberculosis, making them promising candidates for antitubercular drug development (Nayak et al., 2016).
Antihyperglycemic Potential
Benzothiazole derivatives have also been studied for their potential as antihyperglycemic agents. For instance, a series of benzamide derivatives were prepared and identified as promising candidates for the treatment of diabetes mellitus, demonstrating the versatility of 4-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide in therapeutic applications (Nomura et al., 1999).
Orientations Futures
The future directions for research on “4-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide” could include further studies on its synthesis, properties, and potential applications. This could involve exploring its biological activity, environmental impact, and possible uses in various industries .
Propriétés
IUPAC Name |
4-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-8-11(17)6-7-12-13(8)18-15(21-12)19-14(20)9-2-4-10(16)5-3-9/h2-7H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAABZZZYGOJBAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2634839.png)








![3-[3-({2-[(4-Ethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2634854.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2634855.png)
![N-[3-[4-[(4-Methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2634856.png)

